![molecular formula C16H20O3 B6324351 cis-3-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid; 95% CAS No. 735269-84-8](/img/structure/B6324351.png)
cis-3-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid; 95%
Description
“Cis-3-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . The compound has a molecular weight of 260.33 . Its IUPAC name is (1R,3S)-3-(2,5-dimethylbenzoyl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20O3/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.33 . The IUPAC name is (1R,3S)-3-(2,5-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code, which describes the molecular structure, is 1S/C16H20O3/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 .Scientific Research Applications
Analytical Method Development
A study developed an analytical method for determining metabolites of synthetic pyrethroids, including compounds structurally related to cis-3-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, in human urine. This method involved solid-phase extraction and gas chromatography-tandem mass spectrometry, highlighting its application in monitoring exposure to pyrethroids (Arrebola et al., 1999).
Chemical Synthesis and Photolysis
Research conducted on the synthesis of cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, closely related to the target compound, demonstrated methods for their synthesis and photolysis. This study contributes to the understanding of the chemical behavior of such compounds under specific conditions (Brown, 1964).
Metabolite Analysis in Environmental Monitoring
Another study focused on analyzing the metabolites of pyrethroid insecticides in human urine, including compounds structurally similar to cis-3-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This research is significant for environmental monitoring and assessing human exposure to insecticides (Baker, Olsson, & Barr, 2004).
Conformational Study of Cyclohexane Derivatives
A conformational study of cyclohexane derivatives, including compounds similar to the target molecule, provided insights into the stereochemical configurations and their effects in various chemical reactions. This research aids in understanding the structural aspects of such compounds (Chuang & Fang, 2001).
properties
IUPAC Name |
(1S,3R)-3-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-10-6-7-11(2)14(8-10)15(17)12-4-3-5-13(9-12)16(18)19/h6-8,12-13H,3-5,9H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARONDEQJGSUZSU-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183025 | |
Record name | rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
CAS RN |
735269-84-8 | |
Record name | rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735269-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-(2,5-Dimethylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601183025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.